molecular formula C19H21F3N2O2S B10881069 1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10881069
M. Wt: 398.4 g/mol
InChI Key: HLODVXDGVPDCTG-UHFFFAOYSA-N
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Description

    1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine: .

  • It is used primarily in proteomics research and is not intended for diagnostic or therapeutic use.
  • The compound features a piperazine ring substituted with a benzylsulfonyl group and a trifluoromethylbenzyl group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and under appropriate conditions.

      Industrial Production: While specific industrial production methods are not widely documented, researchers typically prepare it in the laboratory using established synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique functional groups.

      Biology: It may serve as a probe in biological studies or drug development.

      Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.

      Industry: Its applications in industry are limited due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented. researchers investigate its interactions with specific molecular targets and pathways to understand its effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives with different substituents, such as and , exist. the combination of benzylsulfonyl and trifluoromethylbenzyl groups makes this compound unique.

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C19H21F3N2O2S

    Molecular Weight

    398.4 g/mol

    IUPAC Name

    1-benzylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

    InChI

    InChI=1S/C19H21F3N2O2S/c20-19(21,22)18-9-5-4-8-17(18)14-23-10-12-24(13-11-23)27(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2

    InChI Key

    HLODVXDGVPDCTG-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3

    Origin of Product

    United States

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